molecular formula C5H6INS B14507191 3-Iodo-1-isothiocyanato-2-methylprop-1-ene CAS No. 62927-34-8

3-Iodo-1-isothiocyanato-2-methylprop-1-ene

Cat. No.: B14507191
CAS No.: 62927-34-8
M. Wt: 239.08 g/mol
InChI Key: KRTJYXGRTNFFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-isothiocyanato-2-methylprop-1-ene is an organic compound with the molecular formula C5H6INS It is characterized by the presence of an iodine atom, an isothiocyanate group, and a methyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-isothiocyanato-2-methylprop-1-ene typically involves the reaction of 3-iodo-2-methylprop-1-ene with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-isothiocyanato-2-methylprop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the iodine atom.

    Electrophiles: Electrophilic addition reactions can be facilitated by reagents like halogens and acids.

    Bases: Strong bases can induce elimination reactions, resulting in the formation of alkenes.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Addition Products: Addition of electrophiles to the double bond results in the formation of saturated compounds.

    Elimination Products: Alkenes are the major products of elimination reactions.

Scientific Research Applications

3-Iodo-1-isothiocyanato-2-methylprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Iodo-1-isothiocyanato-2-methylprop-1-ene involves its reactivity with nucleophiles and electrophiles The isothiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their activity

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-2-methylprop-1-ene: Lacks the isothiocyanate group, making it less reactive in certain types of reactions.

    3-Isothiocyanato-2-methylprop-1-ene: Lacks the iodine atom, which limits its ability to undergo substitution reactions.

Uniqueness

3-Iodo-1-isothiocyanato-2-methylprop-1-ene is unique due to the presence of both the iodine atom and the isothiocyanate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile reagent in synthetic chemistry and research applications.

Properties

CAS No.

62927-34-8

Molecular Formula

C5H6INS

Molecular Weight

239.08 g/mol

IUPAC Name

3-iodo-1-isothiocyanato-2-methylprop-1-ene

InChI

InChI=1S/C5H6INS/c1-5(2-6)3-7-4-8/h3H,2H2,1H3

InChI Key

KRTJYXGRTNFFOD-UHFFFAOYSA-N

Canonical SMILES

CC(=CN=C=S)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.